3-Allyl-4-hydroxy-5-iodobenzonitrile
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Overview
Description
3-Allyl-4-hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . This compound is characterized by the presence of an allyl group, a hydroxyl group, an iodine atom, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-hydroxy-5-iodobenzonitrile typically involves the iodination of 3-allyl-4-hydroxybenzonitrile. One common method involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-hydroxy-5-iodobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-allyl-4-hydroxy-5-iodobenzaldehyde or 3-allyl-4-hydroxy-5-iodobenzophenone.
Reduction: Formation of 3-allyl-4-hydroxy-5-iodobenzylamine.
Substitution: Formation of 3-allyl-4-hydroxy-5-azidobenzonitrile or 3-allyl-4-hydroxy-5-cyanobenzonitrile.
Scientific Research Applications
3-Allyl-4-hydroxy-5-iodobenzonitrile has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Allyl-4-hydroxy-5-iodobenzonitrile involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is crucial for its biological activities, as it can modify biomolecules and affect cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the functional groups introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-iodobenzonitrile: Similar structure but lacks the allyl group.
4-Hydroxy-3,5-diiodobenzonitrile: Contains two iodine atoms instead of one.
Uniqueness
The combination of the hydroxyl, iodine, and nitrile groups makes it a versatile compound for various chemical transformations and research applications .
Properties
CAS No. |
807372-46-9 |
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Molecular Formula |
C10H8INO |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
4-hydroxy-3-iodo-5-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C10H8INO/c1-2-3-8-4-7(6-12)5-9(11)10(8)13/h2,4-5,13H,1,3H2 |
InChI Key |
URELTEBDTCOJCA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC(=C1)C#N)I)O |
Origin of Product |
United States |
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